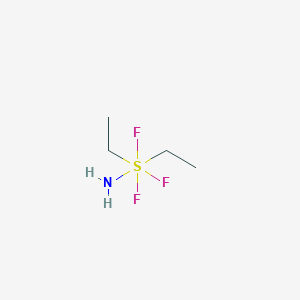

Diethyl aminosulfur trifluoride

Description

Diethyl aminosulfur trifluoride (DAST) is a fluorinating agent first synthesized in 1977 via an adaptation of the von Halasz and Glemser method . It is widely used for replacing hydroxyl groups with fluorine in alcohols and carbonyl compounds, particularly in primary alcohols like 2-methyl-1-propanol, where it minimizes rearrangement or dehydration . DAST operates under mild conditions, making it suitable for synthesizing fluorinated intermediates in pharmaceuticals and agrochemicals. However, its utility is constrained by hazards: DAST releases toxic hydrogen fluoride (HF) upon hydrolysis and can undergo explosive decomposition when heated above 40–50°C .

Properties

Molecular Formula |

C4H12F3NS |

|---|---|

Molecular Weight |

163.21 g/mol |

IUPAC Name |

(amino-ethyl-trifluoro-λ6-sulfanyl)ethane |

InChI |

InChI=1S/C4H12F3NS/c1-3-9(5,6,7,8)4-2/h3-4,8H2,1-2H3 |

InChI Key |

CZMBWHHDRHVZBT-UHFFFAOYSA-N |

Canonical SMILES |

CCS(CC)(N)(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Key Applications in Organic Synthesis

-

Fluorination Reactions :

- DAST is primarily employed for the nucleophilic fluorination of alcohols, aldehydes, and ketones, converting them into their corresponding fluoro derivatives. This transformation is crucial in the pharmaceutical industry, where fluorinated compounds often exhibit enhanced biological activity .

- It has been shown to convert non-phenolic alcohols and carboxylic acids into monofluorides and acyl fluorides, respectively .

- Diversity-Oriented Synthesis :

- Synthesis of Fluorinated Nucleosides :

- Cyclization Reactions :

Case Study 1: Fluorodeoxygenation

In a study involving the synthesis of 5,5-difluoropipecolic acid from glutamic acid, DAST facilitated a preparatively simple fluorodeoxygenation process, showcasing its utility in generating fluorinated amino acids .

Case Study 2: Continuous-Flow Microreactor

DAST's application was explored in a continuous-flow microreactor setup, which allowed for safer handling and more efficient synthesis of fluoro derivatives. This method minimized risks associated with traditional batch processes and improved product yields through real-time purification techniques .

Safety Considerations

While DAST is a powerful reagent, it poses safety risks due to its volatility and potential explosiveness when heated. Proper handling protocols must be followed to mitigate these risks, including maintaining reaction temperatures below 90 °C and using appropriate protective equipment .

Chemical Reactions Analysis

Fluorination of Alcohols

DAST converts primary, secondary, and tertiary alcohols to alkyl fluorides via an S<sub>N</sub>2 mechanism. Reactivity follows the order: allylic ≈ benzylic > tertiary > secondary > primary alcohols .

| Substrate Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| 1° Alcohol (e.g., ethanol) | Alkyl fluoride | 70–85 | DCM, −78°C to RT, 1–2 hr |

| 2° Alcohol (e.g., cyclohexanol) | Alkyl fluoride | 60–75 | DCM, 0°C, 3–5 hr |

| 3° Alcohol (e.g., menthol) | Alkyl fluoride | 85–95 | DCM, RT, 30 min |

Carbohydrates and amino alcohols undergo fluorination with retention of configuration at stereogenic centers .

Reactions with Carbonyl Compounds

DAST transforms aldehydes and ketones into geminal difluorides, while carboxylic acids form acyl fluorides :

a. Aldehydes/Ketones

-

Benzaldehyde → Benzylidene difluoride (82% yield, DCM, 0°C, 2 hr)

-

Cyclohexanone → 1,1-Difluorocyclohexane (75% yield, DCM, RT, 12 hr)

b. Carboxylic Acids

Cyclization and Heterocycle Formation

DAST promotes intramolecular cyclization in diols and polyols, with product selectivity governed by the distance between hydroxyl groups :

| Diol Type | Product | Selectivity (%) |

|---|---|---|

| Vicinal diols (1,2-diol) | Sulfite ester | >70 |

| 1,3-Diols | Sulfite ester | 60–80 |

| 1,4-Diols (e.g., butanediol) | Tetrahydrofuran (THF) | >95 |

| 1,5-Diols or longer | Difluoride | >85 |

Semiempirical calculations reveal cyclic intermediates form preferentially when ≤4 carbons separate hydroxyl groups, directing reactions toward ethers or sulfite esters .

Sulfur-Containing Substrates

-

Sulfoxides : Converted to α-fluoro sulfides (e.g., methyl phenyl sulfoxide → methyl α-fluorophenyl sulfide, 65% yield) .

-

Thioethers : Form fluorinated thioesters under mild conditions .

Reaction Mechanisms

a. Alcohol Fluorination

Proceeds through a two-step process:

-

Formation of alkylsulfur trifluoride intermediate (R-O-SF<sub>3</sub>NEt<sub>2</sub>)

b. Carbonyl Difluorination

Involves sequential fluoride attacks on the carbonyl carbon, forming a tetrahedral intermediate that eliminates SOF<sub>2</sub>NEt<sub>2</sub> .

Comparative Reactivity

| Substrate | DAST Product | SF<sub>4</sub> Product |

|---|---|---|

| R-OH | R-F | R-F |

| R-CO<sub>2</sub>H | R-COF | R-CF<sub>3</sub> |

| R-CHO | R-CF<sub>2</sub>H | R-CF<sub>3</sub> (with HF) |

DAST offers superior selectivity for monofluorination compared to SF<sub>4</sub>, which often overfluorinates .

DAST’s versatility in fluorination and cyclization reactions makes it indispensable in pharmaceutical and materials science. Its outcomes are highly tunable through substrate design and reaction engineering, though thermal instability necessitates careful handling. Recent advances in flow chemistry have expanded its utility in large-scale syntheses .

Comparison with Similar Compounds

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)

- Thermal Stability : Deoxo-Fluor exhibits superior thermal stability compared to DAST, reducing risks of explosive decomposition .

- Reaction Scope : It is effective for converting alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives. This broader reactivity profile makes it a versatile alternative to DAST .

- Safety : While still moisture-sensitive, Deoxo-Fluor generates less HF than DAST, improving handling safety .

- Applications: Used in synthesizing fluorinated amino acids and α-ketoamides, though product ratios depend on reaction stoichiometry and time .

4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride (Fluolead)

XtalFluor-M (Morpholinodifluorosulfinium Tetrafluoroborate)

Aminodifluorosulfinium Salts

- Reactivity: Derived from DAST, these salts (e.g., diethylaminodifluorosulfinium triflate) enable controlled fluorination under milder conditions. They are less prone to HF release, enhancing safety .

- Applications : Used in late-stage fluorination of complex molecules .

Data Table: Key Properties of DAST and Analogues

Research Findings and Limitations

- DAST: Despite its hazards, DAST remains critical for fluorinating primary alcohols without rearrangement.

- Deoxo-Fluor : Preferred for thermally demanding reactions, but still requires careful moisture control .

- Fluolead and XtalFluor-M : Emerging as safer alternatives, though Fluolead’s synthesis complexity and XtalFluor-M’s activator dependency limit widespread adoption .

- Aminodifluorosulfinium Salts: Show promise for late-stage fluorination but require further optimization for diverse substrates .

Preparation Methods

Reaction Conditions and Solvent Optimization

DAST synthesis requires anhydrous conditions to prevent hydrolysis. Key parameters include:

-

Temperature : Conducted at −10°C to 0°C to mitigate exothermic side reactions.

-

Solvent : Diethyl ether (green alternative) or Freon-11 (historical).

-

Stoichiometry : SF₄ is used in slight excess (1.1–1.2 equivalents) to ensure complete conversion.

Table 1: Solvent Comparison in DAST Synthesis

| Solvent | Boiling Point (°C) | Yield (%) | Environmental Impact |

|---|---|---|---|

| Freon-11 | 23.8 | 85–90 | High (ozone depletion) |

| Diethyl ether | 34.6 | 85–90 | Low |

Stepwise Procedure

-

Charging the Reactor : Diethylaminotrimethylsilane is dissolved in anhydrous ether under nitrogen.

-

SF₄ Addition : SF₄ gas is introduced via cannula at controlled rates to prevent pressure buildup.

-

Stirring and Filtration : The mixture is stirred for 12–24 hours, followed by filtration to remove precipitated salts.

-

Distillation : DAST is isolated via fractional distillation under reduced pressure (b.p. 124–125°C).

Industrial-Scale Production

Scalability Challenges

Industrial synthesis prioritizes safety and cost-efficiency. Key modifications include:

-

Continuous Flow Systems : Minimize exposure to SF₄ and DAST, reducing explosion risks.

-

Inert Atmosphere : Rigorous exclusion of moisture using argon or nitrogen.

-

Waste Management : Me₃SiF byproduct is captured for silicon-based applications.

Table 2: Industrial vs. Laboratory Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 0.5–5 L | 100–500 L |

| Solvent | Diethyl ether | Diethyl ether |

| SF₄ Handling | Manual cannulation | Automated gas delivery |

| Yield | 85–90% | 80–88% |

Recent Advances and Alternatives

While DAST remains widely used, newer reagents like Deoxo-Fluor and XtalFluor-M offer enhanced stability for acid-sensitive substrates. However, DAST’s cost-effectiveness and ease of product isolation sustain its relevance in fluorination chemistry.

Critical Analysis of Methodologies

Q & A

Q. How is DAST synthesized in laboratory settings, and what are critical procedural considerations?

DAST is synthesized via the reaction of sulfur tetrafluoride (SF₄) with diethylamine under controlled conditions. A modified procedure by Middleton et al. involves bubbling SF₄ gas through a solution of diethylamine in trichlorofluoromethane (Freon 11) at −30°C, followed by distillation to isolate DAST . Key considerations include:

- Use of anhydrous conditions to prevent hydrolysis.

- Strict temperature control to avoid exothermic decomposition.

- Safety protocols: DAST reacts violently with water/moisture, releasing HF, necessitating glovebox or Schlenk line techniques and corrosion-resistant equipment (e.g., PTFE-lined reactors) .

Q. What are the primary applications of DAST in organic synthesis?

DAST is widely used for deoxyfluorination, replacing hydroxyl (−OH) and carbonyl (C=O) groups with fluorine. Key applications include:

Q. What safety protocols are essential when handling DAST?

DAST poses significant hazards due to HF release upon hydrolysis. Critical protocols include:

- Personal Protective Equipment (PPE): Neoprene gloves, face shields, and HF-resistant lab coats.

- Ventilation: Conduct reactions in fume hoods with HF scrubbers.

- Spill Management: Neutralize spills with calcium carbonate or specialized HF-binding agents.

- Storage: Under inert atmosphere (N₂/Ar) at −20°C to prevent thermal decomposition .

Advanced Research Questions

Q. How do reaction conditions influence product distribution in DAST-mediated fluorination?

Product selectivity depends on stoichiometry, temperature, and reaction time. For example:

- Carboxylic Acids: Excess DAST (2:1 molar ratio) and prolonged reaction times (36+ hours) favor trifluoromethyl (−CF₃) over monofluorinated products.

- α-Ketoacids: Controlled quenching with aqueous NaHCO₃ minimizes overfluorination, enabling isolation of α-ketoamides alongside α,α-difluoroamides .

| Substrate Type | DAST Ratio | Time (h) | Major Product |

|---|---|---|---|

| Carboxylic Acid | 2:1 | 36 | RCF₃ |

| α-Ketoacid | 1:1 | 12 | α-Ketoamide |

Q. What mechanistic insights explain DAST’s reactivity in carbonyl fluorination?

DAST operates via a two-step mechanism:

- Activation: The sulfur atom in DAST coordinates with the carbonyl oxygen, forming a tetrahedral intermediate.

- Fluoride Transfer: Sequential fluoride ion delivery replaces oxygen with fluorine. Kinetic studies reveal that steric hindrance in bulky substrates slows intermediate formation, favoring alternative pathways (e.g., elimination over fluorination) .

Q. How does DAST compare to bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) in fluorination reactions?

Deoxo-Fluor’s enhanced stability and selectivity for carbonyl groups make it preferable for multi-step syntheses requiring prolonged heating .

Data Contradictions and Resolution Strategies

Q. Why do conflicting reports exist regarding DAST’s efficacy in fluorinating tertiary alcohols?

Discrepancies arise from substrate-specific steric effects and competing elimination pathways. For example:

- Success Cases: Tertiary alcohols with rigid backbones (e.g., steroids) fluorinate efficiently due to reduced conformational freedom .

- Failure Cases: Flexible tertiary alcohols (e.g., 2-methyl-1-propanol) often undergo elimination to alkenes. Resolution involves:

Methodological Recommendations

Q. What analytical techniques validate DAST-mediated fluorination outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.